Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate
Descripción general
Descripción
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies. TAK-659 has shown promise in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. It has also been shown to decrease the activation of downstream signaling pathways, including AKT, ERK, and NF-κB. In addition, Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate has several advantages as a research tool, including its potent inhibition of BTK and downstream signaling pathways, its favorable pharmacokinetic properties, and its ability to induce apoptosis and inhibit proliferation of B-cell malignancies. However, there are also limitations to its use in lab experiments, including its specificity for BTK and its potential off-target effects.
Direcciones Futuras
There are several potential future directions for research on Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate. One area of interest is the development of combination therapies with other agents, such as PI3K inhibitors or anti-CD20 antibodies. Another area of interest is the evaluation of Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate in other B-cell malignancies, such as Waldenström macroglobulinemia or marginal zone lymphoma. Finally, there is also interest in exploring the potential of Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate as a treatment for autoimmune diseases, such as rheumatoid arthritis or lupus, which are also mediated by B-cell receptor signaling.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and increased apoptosis of B-cell malignancies.
Propiedades
IUPAC Name |
ethyl 2-amino-4-[2-(trifluoromethyl)phenyl]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-9(7-21-12(11)18)8-5-3-4-6-10(8)14(15,16)17/h3-7H,2,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXMAQPNFMEIEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.